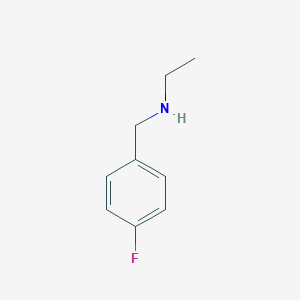

N-Ethyl-4-fluorobenzylamine

Vue d'ensemble

Description

N-Ethyl-4-fluorobenzylamine is a compound used as a potassium channel blocking agent. It is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .

Synthesis Analysis

The synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) has been reported using transition metal-mediated borohydride reduction .Molecular Structure Analysis

The molecular formula of N-Ethyl-4-fluorobenzylamine is C9H12FN. The InChIKey is CURFQQZYGVCIGJ-UHFFFAOYSA-N .Chemical Reactions Analysis

N-Ethyl-4-fluorobenzylamine reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate .Physical And Chemical Properties Analysis

The molecular weight of N-Ethyl-4-fluorobenzylamine is 153.20 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique

Potassium Channel Blocking Agent

N-Ethyl-4-fluorobenzylamine is used as a potassium channel blocking agent . Potassium channels play a key role in maintaining the electrical activity of cells, and blocking these channels can have various effects, such as altering the excitability of neurons.

Synthesis of Tris-Iron (III) Chelates

This compound is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands . These chelates have potential applications in medicine and environmental remediation.

Folate Labeling

N-Ethyl-4-fluorobenzylamine reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This labeled folate can be used in medical imaging to study folate metabolism and folate receptor expression in tissues.

Building Block for 18F-Labeled Compounds

It is an important building block for the synthesis of 18F-labeled compounds . These compounds are used in positron emission tomography (PET), a type of medical imaging technique.

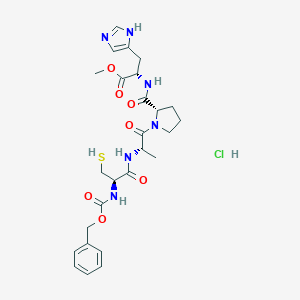

Synthesis of Prosthetic Groups

N-Ethyl-4-fluorobenzylamine has been used for the synthesis of thiol group-reactive prosthetic groups . These groups can be used for peptide and protein labeling, which is useful in biological research.

Labeling of Oligodesoxynucleotides

It has been used for the labeling of a fully phosphorothioated 20mer oligodesoxynucleotide . This can be used in research to study the function and structure of DNA.

Synthesis of Antitumor Prostaglandin

A fluorine-18 labeled analog of an antitumor prostaglandin delta 7-PGA1 methyl ester, 15-deoxy-13,14-dihydro-delta 7-PGA1 4-[18F]fluorobenzyl amide ([18F]3), was synthesized as a tracer candidate for detecting tumors with positron emission tomography .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURFQQZYGVCIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405877 | |

| Record name | N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162401-03-8 | |

| Record name | N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)